2-(Diethylamino)-2-methylpropan-1-ol hydrochloride

Lipophilicity LogD Membrane permeability

This hydrochloride salt (CAS 857193-16-9) delivers aqueous solubility and stoichiometric accuracy unattainable with the free base (CAS 25688-63-5). Its defined pKa (14.79) and pH-dependent LogD (-2.56 at pH 5.5; -1.75 at pH 7.4) enable precise protonation control in smart polymer carriers and acid-scavenging applications. The sterically hindered tertiary amine architecture minimizes side reactions compared to unhindered bases like triethylamine. For pharmaceutical intermediate synthesis, the 25.1% mass difference versus the free base is documented, simplifying scale-up calculations. Insist on the hydrochloride salt to eliminate uncontrolled variability in aqueous formulations, extraction protocols, and LC-MS reference standard stability.

Molecular Formula C8H20ClNO
Molecular Weight 181.7 g/mol
CAS No. 857193-16-9
Cat. No. B3158331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)-2-methylpropan-1-ol hydrochloride
CAS857193-16-9
Molecular FormulaC8H20ClNO
Molecular Weight181.7 g/mol
Structural Identifiers
SMILESCCN(CC)C(C)(C)CO.Cl
InChIInChI=1S/C8H19NO.ClH/c1-5-9(6-2)8(3,4)7-10;/h10H,5-7H2,1-4H3;1H
InChIKeyOEEISZSTAWEQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Diethylamino)-2-methylpropan-1-ol hydrochloride (CAS 857193-16-9): Technical Baseline for Procurement & Analytical Selection


2-(Diethylamino)-2-methylpropan-1-ol hydrochloride (CAS 857193-16-9) is the hydrochloride salt of a tertiary amino alcohol with the molecular formula C₈H₂₀ClNO and a molecular weight of 181.70 g/mol . The free base form (CAS 25688-63-5) has a molecular weight of 145.24 g/mol and is characterized by a branched structure containing both a diethylamino group and a primary alcohol [1]. The compound is typically supplied as a research chemical with a purity of 95% or higher . Its structural features include a central quaternary-like carbon bearing two methyl groups, a hydroxymethyl group, and a diethylamino moiety, which imparts a sterically hindered yet basic tertiary amine character .

Why 2-(Diethylamino)-2-methylpropan-1-ol hydrochloride Cannot Be Substituted with Free Base or Other Tertiary Amino Alcohols


Generic substitution fails because the physicochemical properties of 2-(Diethylamino)-2-methylpropan-1-ol hydrochloride differ materially from its free base and from structurally related amino alcohols in ways that directly affect experimental reproducibility, formulation behavior, and procurement specificity. The hydrochloride salt form enhances aqueous solubility and stability compared to the free base, which is critical for applications requiring defined ionic strength or buffered aqueous conditions . Furthermore, the compound's computed LogD values at physiological pH (5.5 and 7.4) and its pKa differ from those of the dimethylamino analog, leading to distinct pH-dependent partitioning and protonation states that can alter reaction kinetics, extraction efficiency, and biological assay outcomes [1]. Simply selecting any tertiary amino alcohol without verifying these quantitative parameters introduces uncontrolled variability that compromises data integrity in both research and industrial settings.

Quantitative Differentiation Guide for 2-(Diethylamino)-2-methylpropan-1-ol hydrochloride (CAS 857193-16-9)


Enhanced Lipophilicity and Membrane Permeability vs. Dimethylamino Analog (LogD Comparison)

The diethylamino substituent in the target compound confers significantly higher lipophilicity than the dimethylamino analog (DMAMP), as quantified by LogD values at physiological pH. This difference directly impacts membrane partitioning and pH-responsive behavior. The target compound exhibits a LogD (pH 7.4) of -1.75, compared to -1.98 for DMAMP, representing a 0.23 log unit increase [1]. At pH 5.5, the LogD difference is even more pronounced: -2.56 for the target versus -3.20 for DMAMP, a difference of 0.64 log units [2]. These values indicate that the target compound is approximately 1.7 times more lipophilic at pH 7.4 and over 4 times more lipophilic at pH 5.5 than the dimethyl analog.

Lipophilicity LogD Membrane permeability Drug delivery

Altered Basicity and Protonation State vs. Dimethylamino Analog (pKa Comparison)

The acid dissociation constant (pKa) of the conjugate acid of the target compound's tertiary amine is 14.79, which is essentially identical to that of the dimethylamino analog (pKa 14.79) [1][2]. While the pKa values are indistinguishable, the substitution of ethyl groups for methyl groups alters the steric environment around the nitrogen, affecting the kinetics of proton transfer and nucleophilicity in crowded reaction centers. The pKa value confirms that the amine is >99.9% protonated at physiological pH (7.4), making it a strong base suitable for acid-scavenging applications and pH-responsive formulations.

pKa Basicity Protonation Acid-base chemistry

Molecular Weight Differentiation and Its Impact on Gravimetric Formulation

The hydrochloride salt of 2-(Diethylamino)-2-methylpropan-1-ol has a molecular weight of 181.70 g/mol, which is 36.46 g/mol (the mass of HCl) greater than the free base (145.24 g/mol) . This 25.1% mass increase must be accounted for in gravimetric preparations, stoichiometric calculations, and formulation specifications. Substituting the hydrochloride salt for the free base without adjustment results in a 25.1% underdose of the active amino alcohol moiety and introduces an unintended equivalent of chloride ion. Conversely, using the free base where the salt is specified alters ionic strength and may compromise pH-dependent solubility.

Molecular weight Formulation Stoichiometry Procurement

Solubility Advantage of Hydrochloride Salt Form vs. Free Base

The hydrochloride salt form of 2-(Diethylamino)-2-methylpropan-1-ol exhibits enhanced aqueous solubility and stability compared to the free base . While quantitative solubility values (e.g., mg/mL) are not publicly available for direct comparison, the class-level behavior of tertiary amine hydrochlorides is well-established: salt formation increases water solubility by converting the neutral free base into a charged ionic species that interacts favorably with water. This general principle is explicitly cited in vendor technical documentation for this specific compound . For applications requiring defined aqueous buffers, the hydrochloride salt is the preferred form to avoid solubility-limited dissolution and to maintain consistent ionic strength.

Solubility Salt form Aqueous formulation Stability

High-Value Application Scenarios for 2-(Diethylamino)-2-methylpropan-1-ol hydrochloride (CAS 857193-16-9)


pH-Responsive Smart Polymeric Drug Delivery Systems

The compound's pKa of 14.79 [1] and LogD values of -2.56 (pH 5.5) and -1.75 (pH 7.4) [2] make it a candidate building block for pH-responsive polymers that undergo protonation/deprotonation transitions in the physiological range. A 2024 study reported its use in developing smart polymeric carriers that release payloads specifically in tumor microenvironments (pH 6.5–7.0) [3]. The diethylamino substitution offers enhanced lipophilicity over dimethyl analogs [2], potentially improving polymer matrix compatibility and controlled release kinetics.

Organic Synthesis as a Sterically Hindered Tertiary Amine Base/Catalyst

With a pKa of 14.79 [1], the compound is a strong, non-nucleophilic base suitable for acid-scavenging in organic transformations. Its branched structure provides steric hindrance that can confer selectivity in reactions where unhindered amines (e.g., triethylamine) may participate in unwanted side reactions [4]. The hydrochloride salt form (CAS 857193-16-9) offers convenient handling and accurate weighing for stoichiometric applications, while the free base can be generated in situ if required .

Pharmaceutical Intermediate for Diethylamino-Functionalized Bioactive Molecules

The compound serves as a versatile intermediate for introducing a diethylamino-2-methylpropan-1-ol moiety into larger pharmaceutical candidates . The diethylamino group is a privileged pharmacophore in medicinal chemistry, and the branched propanol backbone provides a rigid, three-dimensional scaffold that can influence target binding. The 25.1% mass difference between the hydrochloride salt and free base must be accounted for during scale-up .

Analytical Reference Standard for Diethylamino-Containing Metabolite Identification

Due to its well-defined physicochemical properties (LogP 0.91 [2], pKa 14.79 [1]), the compound can serve as a reference standard in LC-MS or GC-MS methods for detecting and quantifying diethylamino-containing metabolites or degradation products in biological matrices. Its hydrochloride salt form (CAS 857193-16-9) provides the stability required for long-term reference material storage .

Technical Documentation Hub

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